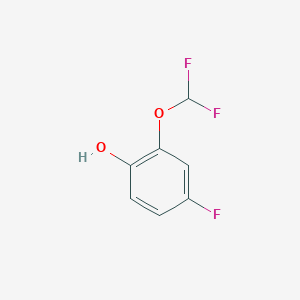

2-(Difluoromethoxy)-4-fluorophenol

Description

Significance of Aryl Fluorination in Modern Organic Synthesis

Aryl fluorination, the process of introducing fluorine atoms onto an aromatic ring, is a critical strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netgoogle.com Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. researchgate.netacs.org The presence of fluorine on an aromatic ring can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. mdpi.comacs.org Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with other molecules. mdpi.com

The synthesis of aryl fluorides has been a subject of intensive study, with numerous methods developed to facilitate this transformation. researchgate.netnih.gov These methods range from traditional approaches like the Balz-Schiemann reaction to modern transition-metal-catalyzed fluorinations. nih.gov The development of new and efficient methods for aryl fluorination remains an active area of research, driven by the increasing demand for complex fluorinated molecules. researchgate.netacs.org

The Role of Difluoromethoxy Moieties in Molecular Design

The difluoromethoxy group (-OCF2H) has emerged as a particularly valuable moiety in molecular design, offering a unique combination of properties that can be exploited to fine-tune the characteristics of a molecule. nih.gov Unlike the more common trifluoromethyl group (-CF3), the difluoromethoxy group is considered a "lipophilic hydrogen bond donor," capable of participating in hydrogen bonding interactions while still enhancing lipophilicity. acs.org

This dual nature allows the difluoromethoxy group to modulate a molecule's properties in a subtle yet significant manner. It can improve membrane permeability and bioavailability by balancing lipophilicity and polarity. nih.gov Moreover, the difluoromethyl group has been shown to be a useful tool in drug discovery for its ability to modulate the properties of bioactive molecules. researchgate.net The synthesis of compounds containing the difluoromethoxy group often involves the use of chlorodifluoromethane, although newer, more environmentally friendly methods are continuously being developed. researchgate.net

2-(Difluoromethoxy)-4-fluorophenol: A Case Study

The compound this compound serves as an exemplary case of a fluorinated phenol (B47542) that embodies the principles of modern molecular design. Its structure, featuring both a fluorine atom on the aromatic ring and a difluoromethoxy group, makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5F3O2 | uni.lu |

| Molecular Weight | 178.11 g/mol | bldpharm.com |

| Monoisotopic Mass | 178.02417 Da | uni.lu |

| Predicted XlogP | 1.9 | uni.lu |

| SMILES | C1=CC(=C(C=C1F)OC(F)F)O | uni.lu |

| InChI | InChI=1S/C7H5F3O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | uni.lu |

| InChIKey | WRSUDQTWRZBKRS-UHFFFAOYSA-N | uni.lu |

The synthesis of related fluorinated phenols often involves multi-step processes, including nucleophilic aromatic substitution and subsequent functional group manipulations. For instance, the synthesis of various fluorinated phenol derivatives has been achieved through reactions like the SNAr reaction of fluoro-bromobenzenes with benzyl (B1604629) alcohol, followed by the introduction of other functionalities. nih.gov While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its structure suggests that it could be prepared through methods analogous to those used for other fluorinated phenols and difluoromethoxy-containing aromatics.

The presence of the fluorine atom at the 4-position and the difluoromethoxy group at the 2-position of the phenol ring offers multiple points for further chemical modification. The phenolic hydroxyl group can be readily functionalized, and the aromatic ring can participate in various coupling reactions, making this compound a versatile building block for creating a diverse library of molecules for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSUDQTWRZBKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261572-13-7 | |

| Record name | 2-(Difluoromethoxy)-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Difluoromethoxy 4 Fluorophenol

Established Synthetic Routes

Established routes to this fluorinated phenol (B47542) often involve the introduction of either the difluoromethoxy group onto a pre-existing phenol or the construction of the phenol from a difluoromethoxylated precursor.

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of aryl ethers. In a hypothetical SNAr approach to 2-(Difluoromethoxy)-4-fluorophenol, a difluoromethoxide nucleophile could displace a suitable leaving group, such as a nitro or halo group, positioned ortho to a hydroxyl group on a benzene (B151609) ring. For this to be effective, the aromatic ring must be activated by electron-withdrawing groups. Conversely, a more common SNAr strategy involves the reaction of a phenoxide with an activated aryl halide. For instance, a general method for preparing 4-aryloxyphenols involves heating a mixture of a phenol, a fluoro-substituted aromatic, and a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). While not specifically documented for this compound, a plausible pathway could involve the reaction of a protected catechol derivative with a difluoromethylating agent under SNAr conditions.

Deoxyfluorination is a powerful method for converting hydroxyl groups into carbon-fluorine bonds. This one-step nucleophilic substitution uses readily available phenols as starting materials. While this method is typically used to create aryl fluorides from phenols, a theoretical route to this compound could involve the selective deoxyfluorination of 2-(difluoromethoxy)hydroquinone. This precursor, containing two hydroxyl groups, would require a regioselective reaction at the 4-position. Reagents such as PhenoFluor™ have been developed for the efficient ipso-fluorination of phenols, proceeding through a 2-phenoxy-imidazolium intermediate. The success of such a strategy would depend heavily on achieving high regioselectivity, which can be challenging in polyhydroxylated systems.

Direct difluoromethoxylation of a phenol represents one of the most direct and modern strategies for synthesizing the target compound. This approach introduces the OCF₂H group onto the aromatic ring in a single step. One method involves the use of fluoroform (CHF₃), an inexpensive and non-toxic gas, as a difluorocarbene source in a two-phase system with a base like potassium hydroxide. sci-hub.se This method provides moderate to good yields for various phenols. sci-hub.se

A more advanced technique is the direct C-H difluoromethoxylation of arenes using photoredox catalysis. nih.gov This method employs a redox-active difluoromethoxylating reagent that generates a difluoromethoxy radical (•OCF₂H) under visible light irradiation. nih.govrsc.org This radical then adds to the aromatic ring of a substrate like 4-fluorophenol. rsc.org Given that the hydroxyl group is a strong ortho-, para-directing group, and the para position is blocked by fluorine, the reaction is expected to proceed with high regioselectivity for the ortho position (C2).

Table 1: Typical Components for Photoredox C-H Difluoromethoxylation

| Component | Example | Role |

| Substrate | 4-Fluorophenol | The aromatic compound to be functionalized. |

| Difluoromethoxylating Reagent | Benzotriazole-based OCF₂H Reagent | Source of the difluoromethoxy radical (•OCF₂H). |

| Photocatalyst | Ru(bpy)₃(PF₆)₂ | Absorbs visible light to initiate the single electron transfer (SET) process. |

| Solvent | Acetonitrile (B52724) | Provides a suitable medium for the reaction. |

| Light Source | Blue LEDs | Provides the energy for photocatalyst excitation. |

This catalytic cycle is initiated by the single electron transfer from the excited photocatalyst to the difluoromethoxylating reagent, which then liberates the •OCF₂H radical. rsc.org

One-pot sequences involving organometallic intermediates provide an efficient pathway to substituted phenols. While no specific one-pot synthesis of this compound via a Grignard or boronation route is prominently documented, a plausible multi-step sequence can be proposed. An efficient protocol for generating phenols involves a C-H activation/borylation/oxidation sequence. nih.gov This is particularly useful for creating meta-substituted phenols from substrates with ortho-, para-directing groups. nih.gov

A hypothetical route could start with a protected phenol, such as 2-bromo-5-fluoroanisole. This precursor could be converted into a Grignard reagent or an arylboronic ester. The subsequent reaction with a difluoromethoxylation source, followed by oxidation (for the boronic ester) and deprotection of the phenol, would yield the final product. The oxidation of arylboronic acids to phenols is a well-established transformation, often using reagents like hydrogen peroxide. rsc.org Combining these steps into a streamlined one-pot process would be synthetically attractive but requires careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates.

Advanced Synthetic Transformations and Derivatization

Once synthesized, this compound can serve as a scaffold for further functionalization through substitution reactions on the aromatic ring.

The reactivity of the this compound ring towards electrophilic substitution is governed by the electronic properties of its three substituents: the hydroxyl (-OH) group, the difluoromethoxy (-OCHF₂) group, and the fluorine (-F) atom.

Hydroxyl (-OH): Strongly activating and ortho-, para-directing due to the resonance donation of its lone pair electrons.

Fluorine (-F): Similar to the difluoromethoxy group, fluorine is deactivating via its strong inductive effect but ortho-, para-directing through its weaker resonance effect.

The positions available for electrophilic attack are C3, C5, and C6. The powerful activating and directing effect of the hydroxyl group at C1 is expected to dominate. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to it. Since the para position (C4) is blocked by fluorine, substitution will be directed to the C2 and C6 positions. However, C2 is already substituted. Thus, the primary site for electrophilic attack is predicted to be C6. A secondary site would be C5, which is ortho to the fluorine and meta to the hydroxyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -OH (at C1) | Influence of -OCHF₂ (at C2) | Influence of -F (at C4) | Predicted Outcome |

| C3 | Meta (deactivated) | Ortho (directed, but deactivated) | Ortho (directed, but deactivated) | Minor Product |

| C5 | Meta (deactivated) | Para (directed, but deactivated) | Ortho (directed, but deactivated) | Potential Minor Product |

| C6 | Ortho (strongly activated) | Meta (deactivated) | Meta (deactivated) | Major Product |

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 6-substituted derivative as the major product. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution on the this compound ring is less likely. The ring is rendered electron-rich by the hydroxyl group, making it generally unreactive towards nucleophiles unless a very strong electron-withdrawing group (like a nitro group) is also present to activate the system.

Oxidation and Reduction Strategies

Oxidation and reduction reactions are fundamental tools in the synthesis of complex aromatic compounds like this compound. These strategies are often employed to introduce or modify functional groups on the aromatic ring or its substituents.

In the context of synthesizing fluorinated phenols, reduction methods are crucial for converting intermediate functional groups into the desired phenol. For instance, a common strategy involves the reduction of a ketone or the cleavage of a protecting group. The synthesis of related difluoromethoxy-containing compounds has utilized sodium borohydride (B1222165) for the reduction of a ketone to a hydroxyl group. nih.gov Another powerful reduction technique is catalytic hydrogenation, where hydrogen gas is used with a palladium on charcoal (Pd/C) catalyst to remove protecting groups, such as a benzyl (B1604629) group, to yield the free phenol. nih.gov

Conversely, oxidation plays a key role in the introduction of fluorine to the phenol ring. One method involves the use of a lead(IV) compound, such as lead(II) oxide (PbO2) in the presence of hydrogen fluoride (B91410), to achieve fluorination of a phenol precursor. epo.org Another relevant oxidation process is the diazotization of an aniline, such as 2,6-difluoroaniline, using sodium nitrite (B80452) and an acid to form a diazonium salt. This intermediate can then be hydrolyzed to the corresponding phenol, a method that has been proven effective for the large-scale synthesis of fluorophenol precursors. chemicalbook.com The Dess-Martin periodinane is another oxidizing agent used in related syntheses to convert alcohols to aldehydes, a key transformation in building complex side chains. nih.gov

Table 1: Selected Reduction and Oxidation Reagents in Fluorophenol Synthesis

| Reagent/Catalyst | Reaction Type | Purpose | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction | Ketone to hydroxyl group conversion | nih.gov |

| Hydrogen (H₂) with Pd/C | Reduction | Cleavage of benzyl protecting groups | nih.gov |

| Lead(II) Oxide (PbO₂) | Oxidation | Fluorination of phenols | epo.org |

| Sodium Nitrite (NaNO₂) | Oxidation | Diazotization of anilines for phenol synthesis | chemicalbook.com |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of substituted aromatic compounds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. nih.gov

The synthesis of fluoroalkenes via Suzuki-Miyaura cross-coupling provides a potential route to molecules containing the difluoromethoxy group. nih.gov This methodology can be adapted to couple arylboronic acids with appropriate difluoromethoxy-containing partners. Nickel-catalyzed cross-coupling reactions have also emerged as a robust alternative for constructing C-C bonds, for example, in the alkylation of chloropyridines. wisc.edu

The Ullmann condensation, another type of cross-coupling reaction, is used to form carbon-oxygen bonds. This reaction can be employed to couple a phenol with a pyridine (B92270) derivative, which can be a key step in a multi-step synthesis of a fluorinated phenol. google.com These reactions often require a palladium or copper catalyst and specific ligands to proceed efficiently.

Table 2: Examples of Cross-Coupling Reactions in Aromatic Synthesis

| Reaction Name | Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron compound + Organohalide | C-C | nih.gov |

| Sonogashira | Palladium/Copper | Terminal alkyne + Aryl/vinyl halide | C-C | nih.gov |

| Ullmann Condensation | Copper/Palladium | Alcohol + Aryl halide | C-O | google.com |

Regioselective Synthesis and Isomer Control

One sophisticated strategy for regioselective functionalization of difluorophenols involves a sequence of reactions starting with a Pummerer-based google.comgoogle.com sigmatropic dearomatization. This generates a reactive cyclohexadienone intermediate. Subsequent Michael addition of a nucleophile and rearomatization via hydrogen fluoride elimination allows for the precise installation of substituents on the phenol ring. kyoto-u.ac.jp

Another approach focuses on the selective introduction of the fluorine atom itself. A patented method describes the palladium-catalyzed fluorination of a 2-pyridyloxy aromatic compound. The pyridine group acts as a directing group, facilitating the selective fluorination at the ortho position before it is cleaved to reveal the phenol. google.com This method demonstrates high fluorination selectivity under relatively mild conditions. google.com The choice of catalyst and reaction conditions is paramount in directing the reaction to the desired isomer.

Scalability and Industrial Relevance of Synthetic Protocols

For a chemical compound to be industrially viable, its synthesis must be scalable, meaning it can be performed safely and economically on a large scale. The industrial relevance of this compound is tied to the growing importance of fluorinated compounds in pharmaceuticals and agrochemicals. nih.gov The difluoromethoxy group, in particular, can enhance properties like metabolic stability and cell membrane permeability. nih.gov

Several synthetic methods for fluorinated phenols have demonstrated potential for scalability. For example, a method for producing 2,6-difluorophenol, a related starting material, has been reported on a large scale with high purity (98.6%) and yield (88.9%). chemicalbook.com The regioselective difunctionalization of 2,6-difluorophenols has also been successfully performed on a gram-scale, indicating its potential for larger-scale applications. kyoto-u.ac.jp

Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 4 Fluorophenol

Reaction Pathways and Transformation Kinetics

The reaction pathways for the formation of aryl difluoromethyl ethers, such as 2-(Difluoromethoxy)-4-fluorophenol, often involve the O-difluoromethylation of the corresponding phenol (B47542). sci-hub.se A common and practical method utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. sci-hub.se In this process, a variety of functionalized phenols can be converted to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide. sci-hub.se Both electron-rich and electron-deficient phenols are suitable substrates for this transformation, yielding the desired products in good to high yields. sci-hub.se

Another significant pathway involves visible-light photoredox catalysis. nih.govresearchgate.net This method allows for the O-difluoromethylation of phenols and heteroaryl alcohols using difluorobromoacetic acid in the presence of a photocatalyst like fac-Ir(ppy)3 at room temperature. nih.gov This approach is compatible with a range of functional groups, including halides. nih.gov

Influence of Fluorine and Difluoromethoxy Groups on Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electronic nature of its substituents. The difluoromethoxy (OCF2H) group is a key contributor to the molecule's properties. Studies on aromatic compounds bearing a difluoro(methoxy)methyl fragment have determined that this group acts as a moderate electron-withdrawing substituent through both inductive and resonance effects. nuph.edu.uanuph.edu.ua This is in contrast to a methoxy (B1213986) group, which is electron-donating by resonance. The electron-withdrawing nature of the OCF2H group is due to the high electronegativity of the fluorine atoms.

The fluorine atom at the 4-position of the phenol ring is also an electron-withdrawing group, primarily through its strong inductive effect (-I). wikipedia.org Consequently, with two electron-withdrawing groups present, the aromatic ring of this compound is deactivated towards electrophilic aromatic substitution reactions compared to phenol itself. wikipedia.org In such reactions, these deactivating groups generally direct incoming electrophiles to the meta-position relative to themselves. wikipedia.org

The OCF2H group is also noted for its role as a lipophilic hydrogen-bond donor and as a potential bioisostere for hydroxyl (OH) and thiol (SH) groups, which is a significant consideration in medicinal chemistry. sci-hub.se The reactivity of phenoxides (ArO⁻) is generally higher than that of aliphatic alkoxides (RO⁻) in capturing difluorocarbene, which is a key intermediate in certain difluoromethylation reactions. sci-hub.se

Intramolecular and Intermolecular Interactions

C-H...F Hydrogen Bonding and Non-Covalent Interactions

The difluoromethyl (CF2H) group is capable of acting as a hydrogen bond donor due to the polarized C-H bond. beilstein-journals.orgnih.gov This ability allows for the formation of C-H...F hydrogen bonds, which are a type of weak hydrogen bond. rsc.org In the solid state, such interactions can play a significant role in determining the crystal packing. rsc.orgnih.gov The interaction energy of neutral C-H...F bonds is typically around -0.4 kcal mol⁻¹, with electrostatic and dispersion forces being the dominant components. rsc.org

In a closely related compound, 2-bromo-6-(difluoromethoxy)-4-fluorophenol, crystallographic studies have revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the difluoromethoxy group. This interaction would likely also be a key feature in the conformation of this compound. The CF2H group's hydrogen bond donating capacity is enhanced when attached to cationic aromatic systems. beilstein-journals.org

Conformational Analysis and Electronic Effects

The conformation of the difluoromethoxy group relative to the aromatic ring has a significant impact on the molecule's properties. While a methoxy group (OCH3) typically prefers a coplanar orientation with the aromatic ring to maximize resonance, the OCF3 group in aryl trifluoromethyl ethers tends to adopt a conformation orthogonal to the aromatic plane. nih.govrsc.org This is due to steric interactions and negative hyperconjugation (n_o → σ*_C-F). nih.gov The OCF2H group in this compound would be expected to have a conformational preference influenced by these competing electronic and steric factors, as well as the potential for intramolecular hydrogen bonding.

The electronic effects of the difluoromethoxy group have been quantified using Hammett constants, which provide a measure of the inductive (σI) and resonance (σR) effects of a substituent.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| CF2OCH3 | 0.22 | 0.07 |

| CHF2 | - | - |

| CF3 | - | - |

| CH2F | - | - |

| CH3 | - | - |

Data for CF2OCH3 from nuph.edu.ua. Data for other substituents is for comparison and context.

Radical-Based Reaction Mechanisms in Difluoromethylation

Radical-based reactions provide an important route for the synthesis of difluoromethoxylated aromatic compounds. nih.govchemistryviews.org These reactions often proceed under photocatalytic conditions, where a redox-active difluoromethoxylating reagent is used to generate the difluoromethoxy radical (•OCF2H). nih.govchemistryviews.org

A plausible mechanism for the radical difluoromethoxylation of an arene involves the following steps:

Formation of the •OCF2H radical from a suitable precursor. nih.gov

Addition of the •OCF2H radical to the aromatic ring, forming a cyclohexadienyl radical intermediate. nih.gov

Oxidation of the cyclohexadienyl radical to a cyclohexadienyl cation. nih.gov

Deprotonation of the cation to restore aromaticity and yield the final difluoromethoxylated product. nih.gov

These radical reactions are often tolerant of a wide range of functional groups, including halides, aldehydes, and esters. nih.gov The difluoromethyl radical (•CF2H) itself is more nucleophilic than the trifluoromethyl radical (•CF3) due to a higher energy singly occupied molecular orbital (SOMO). rsc.org This difference in electronic properties can lead to different reactivity and selectivity in radical reactions. rsc.org

Mechanistic Studies on Molecular Interactions and Pathways

Mechanistic studies on the difluoromethylation of phenols using S-(difluoromethyl)sulfonium salt suggest a reaction pathway involving the in situ generation of difluorocarbene (:CF2). sci-hub.se The phenoxide, formed by the deprotonation of the phenol by a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. sci-hub.seorgsyn.org The chemoselectivity of this reaction has been systematically studied, revealing a reactivity order of ArS⁻ > RS⁻, and ArO⁻ > ROH > RO⁻. sci-hub.se

For radical pathways, control experiments often point towards the involvement of radical intermediates. mdpi.com The suppression of the reaction in the presence of radical scavengers like TEMPO is a strong indicator of a radical mechanism. mdpi.com In the context of this compound, the interplay between the nucleophilic character of the phenoxide and the potential for radical reactions on the aromatic ring would define its reactivity in various synthetic transformations. The presence of the fluorine atom and the difluoromethoxy group will modulate the electron density of the aromatic ring, thereby influencing the regioselectivity of radical addition reactions. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the characterization of 2-(Difluoromethoxy)-4-fluorophenol, offering precise information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H and ¹³C NMR Applications

Proton (¹H) NMR spectroscopy of substituted phenols typically reveals signals in the aromatic region (approximately 6.5-8.0 ppm) and for the phenolic hydroxyl group, which can vary in chemical shift depending on solvent and concentration. For this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom on the ring. The difluoromethoxy group's proton would appear as a triplet due to coupling with the two fluorine atoms.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons | Aromatic Carbons |

| Phenolic OH | Difluoromethoxy Carbon (triplet) |

| Difluoromethoxy CH (triplet) | Carbon bonded to Fluorine (doublet) |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. In this compound, two distinct fluorine environments are present: the fluorine atom attached to the aromatic ring and the two fluorine atoms of the difluoromethoxy group. This results in two separate signals in the ¹⁹F NMR spectrum. The aromatic fluorine signal will be influenced by its position on the ring and any coupling to nearby protons. The difluoromethoxy fluorine signal would appear as a doublet, due to coupling with the geminal proton. The significant difference in the chemical environments of these fluorine atoms allows for their unambiguous assignment. biorxiv.org

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation behavior, which can aid in structural confirmation.

Molecular Ion Confirmation

In a mass spectrum, the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) confirms the molecular weight of the compound. For this compound (C₇H₅F₃O₂), the predicted monoisotopic mass is 178.02417 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Predicted m/z values for various adducts are also calculated to aid in spectral interpretation. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.03145 |

| [M+Na]⁺ | 201.01339 |

| [M-H]⁻ | 177.01689 |

| [M+NH₄]⁺ | 196.05799 |

| [M+K]⁺ | 216.98733 |

| [M+H-H₂O]⁺ | 161.02143 |

| [M]⁺ | 178.02362 |

| [M]⁻ | 178.02472 |

Table based on predicted data from PubChem. uni.lu

Photoproduct Identification and Fragmentation Analysis

While specific photoproducts of this compound have not been detailed in the searched literature, the photodegradation of fluorinated aromatic compounds often involves the cleavage of the C-F or C-O bonds. mdpi.com Mass spectrometry is a key technique for identifying such photoproducts by analyzing the masses of the resulting fragments.

The fragmentation pattern of this compound under electron ionization would likely involve the loss of the difluoromethoxy group or cleavage of the aromatic ring. The stability of the resulting fragments can provide further structural information. For instance, the loss of a CHF₂ radical from the molecular ion would be a probable fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by observing their vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H, C-H, C-F, C-O, and aromatic C=C bonds.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching of the aromatic ring and the difluoromethoxy group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C-F stretching vibrations are strong and typically found in the 1000-1400 cm⁻¹ region. The presence of both an aryl-F and a CHF₂ group would likely result in multiple strong bands in this area. The C-O stretching of the ether and phenol (B47542) groups would also fall within the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| O-H (Phenol) | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H (in -OCHF₂) | 2900-3000 |

| Aromatic C=C | 1450-1600 |

| C-F | 1000-1400 (strong) |

| C-O (Ether and Phenol) | 1200-1300 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound, ensuring the removal of starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed for these purposes.

The separation of fluorinated phenols can be challenging due to the similar physicochemical properties of isomers and related impurities. For HPLC analysis, the use of specialized stationary phases is often beneficial. Fluorinated stationary phases, such as those with pentafluorophenyl or perfluoroalkyl groups, have demonstrated enhanced retention and selectivity for halogenated compounds. researchgate.net These columns can offer superior separation of positional isomers compared to traditional C8 or C18 columns. researchgate.net The choice of mobile phase is also critical; a typical mobile phase for the analysis of fluorinated phenols would consist of a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and acidified water. acs.orgnih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both qualitative and quantitative analysis. For the analysis of phenolic compounds, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. However, underivatized phenols can also be analyzed by GC using a flame ionization detector (FID). acs.org

The purification of this compound, particularly after synthesis, often involves column chromatography using silica (B1680970) gel with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar fluorinated phenolic compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or specialized fluorinated columns (e.g., Pentafluorophenyl) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient elution, starting with a higher proportion of aqueous phase and increasing the organic phase concentration over the run. For example, from 2% to 98% acetonitrile. nih.gov |

| Flow Rate | 0.1 - 1.0 mL/min nih.gov |

| Detection | UV-Vis Detector (at wavelengths such as 210, 254, or 280 nm)Fluorescence Detector (FLD) for enhanced sensitivity and selectivity acs.org |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical technique is often insufficient for the unambiguous characterization of a complex molecule like this compound. Therefore, a synergistic approach that integrates multiple analytical methodologies is essential. This integrated approach ensures the confirmation of the compound's identity, structure, and purity.

The initial identification and structural elucidation are typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry (MS). While NMR provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Chromatographic techniques, as detailed in the previous section, are then employed to separate the target compound from any impurities. The coupling of chromatography with mass spectrometry, such as in GC-MS and liquid chromatography-mass spectrometry (LC-MS), is a particularly powerful combination. This hyphenated technique allows for the separation of components in a mixture followed by their individual mass analysis, enabling the identification of impurities and degradation products.

For a comprehensive characterization of fluorinated compounds, the combination of ¹⁹F-NMR with chromatography and mass spectrometry has proven to be a highly effective strategy. acs.org This approach allows for the tracking and quantification of all fluorine-containing species in a sample, providing a complete fluorine mass balance. acs.org This is particularly useful in monitoring reaction pathways and identifying fluorinated byproducts. acs.org The large spectral range and high sensitivity of ¹⁹F-NMR make it an ideal tool for detecting and quantifying both the parent compound and any fluorinated impurities. acs.org

The integration of these techniques provides a multi-faceted view of the chemical entity. For instance, an impurity detected as a minor peak in an HPLC chromatogram can be isolated and its structure elucidated using NMR and HRMS. This comprehensive analytical workflow is crucial for ensuring the quality and reliability of the compound for its intended applications in research and development.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to understand the electronic structure and energy of molecules. For 2-(Difluoromethoxy)-4-fluorophenol, these calculations can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. numberanalytics.com It is a quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.orgresearchgate.net The fundamental principle of DFT is that the ground-state properties of a molecule are a unique functional of its electron density. mdpi.com This approach is widely used in drug design and medicinal chemistry to describe molecular systems with high accuracy and at a lower computational cost compared to other methods. longdom.orglongdom.org

For this compound, DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wide range of properties can be calculated. researchgate.net Functionals like B3LYP and PBE0, often paired with basis sets such as 6-311G(d,p), are commonly employed to study reaction mechanisms and molecular spectroscopy. mdpi.com These calculations can provide data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

Molecular Orbital (MO) theory provides a description of chemical bonding in terms of orbitals that are spread across the entire molecule. solubilityofthings.combyjus.com This theory is foundational for understanding the electronic behavior and reactivity of molecules. solubilityofthings.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. numberanalytics.com A smaller gap generally indicates higher reactivity. numberanalytics.com

In the context of this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions of high electron density, likely sites for reaction with electrophiles. Conversely, the distribution of the LUMO would highlight electron-deficient regions susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with other reagents. ucsb.edu

Table 1: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data to illustrate the typical output of FMO analysis. Actual values would be determined through specific DFT calculations.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Computational Modeling of Molecular Interactions

Computational models are essential for predicting how a molecule like this compound might interact with other molecules, such as biological targets or other chemical reactants.

Predicting how a small molecule binds to a biological target, such as an enzyme or receptor, is a fundamental aspect of drug discovery and toxicology. nih.govresearchgate.net Computational methods like molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These methods employ scoring functions to estimate the binding affinity, which can be evaluated in terms of intermolecular hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

For this compound, molecular docking simulations could be used to predict its binding mode within the active site of a target protein. This would involve generating multiple possible binding poses and ranking them based on their predicted binding affinity. nih.gov Such studies can identify key amino acid residues that interact with the phenol (B47542), difluoromethoxy, and fluoro substituents, providing a rationale for its biological activity. More advanced techniques like molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the predicted protein-ligand complex over time. oup.comspringernature.com

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, which are often difficult to observe experimentally. numberanalytics.com DFT is frequently used to calculate the activation energies associated with different reaction pathways, helping to determine the most likely mechanism. nih.gov

Simulations of potential reactions involving this compound could provide detailed insights into its chemical behavior. For example, the mechanism of its synthesis or its metabolic transformation could be modeled. These simulations would involve locating the transition state structures connecting reactants, intermediates, and products, and calculating the energy barriers for each step. This information is critical for optimizing reaction conditions and understanding the molecule's stability and potential metabolic fate. rsc.org

Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.net Computational descriptors derived from the molecular structure are used to build mathematical models that can predict the activity of new, untested compounds. nih.gov

For a series of related compounds including this compound, a QSAR model could be developed by calculating a range of electronic, steric, and hydrophobic descriptors. These descriptors, which can be derived from DFT calculations, would then be correlated with experimentally determined activities using statistical methods like multiple linear regression. nih.gov Such a model would not only help in predicting the activity of similar molecules but also provide insights into which structural features are most important for the observed activity, thereby guiding the design of new compounds with improved properties. nih.govresearchgate.net

Cheminformatics and Machine Learning in Retrosynthesis Planning for this compound

The strategic design of a synthetic route for a target molecule, known as retrosynthesis, has been significantly enhanced by the integration of computational tools. For a molecule such as this compound, these approaches offer a systematic and data-driven method to identify efficient and novel synthetic pathways. This section explores the application of cheminformatics and machine learning in the retrosynthesis planning for this specific fluorinated phenol.

The core principle of computational retrosynthesis involves the use of algorithms to recursively break down a target molecule into simpler, commercially available precursors. engineering.org.cn This process is guided by a vast knowledge base of chemical reactions, which can be encoded as expert-defined rules or learned by machine learning models from large reaction databases. engineering.org.cnarxiv.org

A plausible retrosynthetic analysis for this compound, as might be proposed by a computational tool, is illustrated below. The primary disconnections would likely target the ether linkage and the aromatic C-F bond.

Proposed Retrosynthetic Disconnections for this compound:

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Transformation |

| C-O (Ether) | 4-Fluorocatechol | Difluorocarbene source (e.g., from sodium chlorodifluoroacetate) | O-Difluoromethylation |

| C-F (Aromatic) | 2-(Difluoromethoxy)phenol (B1597864) | Fluorinating agent (e.g., Selectfluor) | Electrophilic Fluorination |

For example, the O-difluoromethylation of a substituted catechol presents a common strategy for introducing the difluoromethoxy group. nih.gov A machine learning model could analyze a dataset of known difluoromethylation reactions on various phenolic substrates to predict the likelihood of success for 4-fluorocatechol.

Illustrative Data for a Predictive Model of O-Difluoromethylation:

| Substrate | Reagent | Predicted Yield (%) | Confidence Score |

| Catechol | CHClF₂ | 75 | 0.92 |

| 4-Chlorocatechol | CHClF₂ | 72 | 0.89 |

| 4-Fluorocatechol | CHClF₂ | 78 | 0.95 |

| 4-Nitrocatechol | CHClF₂ | 65 | 0.85 |

Synthetic Utility in Complex Molecule Construction and Advanced Materials Science

Role as a Precursor in Multi-Step Organic Synthesis

While specific, multi-step synthetic pathways starting from 2-(Difluoromethoxy)-4-fluorophenol are detailed in proprietary literature such as patents, its role as a precursor can be understood by examining the reactivity of its functional groups. Fluorinated phenolic compounds are recognized as valuable starting reagents for the synthesis of pharmaceuticals and other complex organic molecules. chemicalbook.com The utility of this compound in multi-step synthesis stems from the distinct reactivity of its three key features:

The Phenolic Hydroxyl Group: The -OH group is a versatile handle for a variety of chemical transformations. It can act as a nucleophile or, upon deprotonation to form a phenoxide, becomes an even stronger nucleophile. This allows for the formation of ether linkages, a common bond in many biologically active molecules. This reaction, known as O-alkylation, is a fundamental step in building more complex molecular architectures.

The Difluoromethoxy Group (-OCF₂H): This group is a bioisostere for other functionalities and acts as a lipophilic hydrogen bond donor, which can be crucial for a molecule's interaction with biological targets. sci-hub.se Its installation on a phenolic precursor is often achieved through reactions with difluorocarbene sources. sci-hub.seorgsyn.org The presence of this group on the starting phenol (B47542) provides a synthetic shortcut, embedding these desirable properties from the very beginning of a synthetic sequence.

The Fluorinated Aromatic Ring: The fluorine atom at the 4-position influences the electronic properties of the benzene (B151609) ring, affecting its reactivity in subsequent reactions such as electrophilic or nucleophilic aromatic substitution. This allows for regioselective modifications, guiding the addition of other functional groups to specific positions on the ring. The carbon-fluorine bond itself is very strong, providing metabolic stability to the final target molecule. youtube.com

These features allow the compound to be used in palladium-catalyzed cross-coupling reactions or other advanced transformations to build larger, more intricate molecules. rsc.org

Integration into Fluorinated Polymer and Resin Development

The integration of this compound into the development of fluorinated polymers and resins is not widely documented in publicly available scientific literature. While fluorinated compounds are essential for creating advanced materials with enhanced chemical resistance and durability, the specific use of this phenol in polymerization reactions is not detailed in the searched resources. youtube.com

Development of Specialized Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a family of related compounds. This compound serves as a valuable and specialized scaffold due to its unique combination of functional groups. The precise arrangement of the fluorine atom and the difluoromethoxy group relative to the reactive hydroxyl group creates a distinct three-dimensional and electronic profile compared to its isomers or simpler fluorinated phenols.

This structural uniqueness is critical in fields like medicinal chemistry, where subtle changes to a scaffold can lead to significant differences in biological activity. By using this compound as a starting scaffold, chemists can systematically explore the chemical space around this core, attaching different chemical fragments to the hydroxyl group or other positions on the ring to optimize properties for a specific application. The table below compares predicted physicochemical properties of the title compound with a structural isomer and a simpler fluorophenol, illustrating how positional changes create distinct scaffolds.

| Compound | Molecular Formula | Predicted XlogP | Predicted CCS (Ų)** [M-H]⁻ |

|---|---|---|---|

| This compound | C₇H₅F₃O₂ | 1.9 | 127.7 |

| 4-(Difluoromethoxy)-2-fluorophenol | C₇H₅F₃O₂ | 2.1 | 128.5 |

| 4-Fluorophenol | C₆H₅FO | 1.8 | 117.8 |

Strategic Use in Building Block Libraries for Chemical Research

In modern drug discovery and materials science, research often begins by screening large collections of compounds, known as chemical libraries, against a biological or material target. chembridge.com this compound is an exemplary "building block" for inclusion in such libraries. nih.gov A building block is a relatively small, well-characterized molecule that can be readily incorporated into a larger molecule through reliable chemical reactions. chembridge.comrsc.org

The value of this compound as a building block lies in the unique properties conferred by its fluorine-containing groups. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. youtube.com The difluoromethoxy group, in particular, is a desirable feature, and having it present in a simple, reactive building block streamlines the synthesis of new potential drug candidates. sci-hub.se

Chemical suppliers curate large collections of such building blocks, enabling chemists to rapidly synthesize diverse sets of new compounds for testing. chembridge.com By starting with a scaffold like this compound, a series of related molecules can be generated, as conceptualized in the table below.

| Core Scaffold | Reaction Type | Example Reactant (R-X) | Resulting Structure |

|---|---|---|---|

| This compound | Etherification | Methyl Iodide (CH₃-I) | 1-(Difluoromethoxy)-4-fluoro-2-methoxybenzene |

| Esterification | Acetyl Chloride (CH₃CO-Cl) | 2-(Difluoromethoxy)-4-fluorophenyl acetate | |

| Cross-Coupling Precursor | Triflation (Tf₂O) | 2-(Difluoromethoxy)-4-fluorophenyl trifluoromethanesulfonate |

This building block approach is more efficient than attempting to introduce the complex difluoromethoxy group late in a long synthetic sequence, making this compound a strategic component for innovation in chemical research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Difluoromethoxy)-4-fluorophenol, and what reagents are critical for introducing the difluoromethoxy group?

- Methodological Answer : The compound can be synthesized via difluoromethylation of 4-fluorophenol derivatives. A key step involves substituting a hydroxyl group with a difluoromethoxy moiety using reagents like sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate as a base. Solvents such as DMF facilitate the reaction, which may require controlled temperature (60–80°C) and inert atmosphere due to gas evolution . The reaction mechanism likely involves nucleophilic displacement, where the phenoxide ion attacks the electrophilic carbon in the difluoromethylating agent .

Q. Which analytical techniques are most effective for characterizing this compound, and how do fluorine substituents influence spectral data?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for identifying fluorine environments. The difluoromethoxy group () typically shows two doublets due to coupling between fluorine atoms ( to ppm). The 4-fluoro substituent on the aromatic ring appears as a singlet ( ppm) in NMR .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution MS confirms molecular weight (, MW 190.11) and purity (>97%). Fluorine atoms increase lipophilicity, affecting retention times .

Q. How does fluorination at the 4-position and difluoromethoxy substitution alter the acidity and reactivity of phenol derivatives?

- Methodological Answer : Fluorination at the 4-position decreases the pKa of phenol (from ~9.9 for phenol to ~8.5 for 4-fluorophenol) due to electron-withdrawing effects, enhancing nucleophilicity of the phenoxide ion. The difluoromethoxy group further lowers pKa (estimated ~7.8–8.2) via inductive effects, making the compound more reactive in electrophilic substitutions or SNAr reactions. Reactivity comparisons with non-fluorinated analogs (e.g., methoxyphenols) highlight faster kinetics in coupling reactions .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound and predict byproduct formation?

- Methodological Answer : Retrosynthetic AI models (e.g., Template_relevance Reaxys) propose feasible routes by analyzing reaction databases. For example, a one-step synthesis from 4-fluoro-2-hydroxybenzaldehyde via difluoromethylation is predicted with >85% plausibility. Side reactions, such as overoxidation to sulfone derivatives (observed in analogous compounds), can be minimized using kinetic simulations to adjust reagent stoichiometry and reaction time .

Q. What strategies mitigate gas evolution and exothermic risks during large-scale difluoromethylation reactions?

- Methodological Answer : Gas evolution (e.g., CO from carbonate bases) requires controlled addition of reagents using syringe pumps and inline gas scrubbers. Reaction calorimetry identifies exothermic peaks (typically 80–100°C), guiding temperature control via jacketed reactors. Pilot-scale trials recommend <50% batch volume to prevent pressure buildup, with real-time FTIR monitoring of volatile byproducts .

Q. How do impurities like sulfone derivatives form during synthesis, and what chromatographic methods ensure purity for pharmaceutical applications?

- Methodological Answer : Overoxidation of the difluoromethoxy group or residual starting materials (e.g., 4-fluorophenol) can generate sulfones or dimeric byproducts. Impurity profiling uses HPLC with a phenyl-hexyl column (0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Relative retention times (RRT) for key impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.